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molecular formula C13H9ClF3N3O3 B8600854 2-(4-Carboxy-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine

2-(4-Carboxy-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine

Cat. No. B8600854
M. Wt: 347.68 g/mol
InChI Key: NBPIWQVZIWXXAE-UHFFFAOYSA-N
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Patent
US07521457B2

Procedure details

1 g (2.284 mmol) 2-(4-benzyloxycarbonyl-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine are dissolved in 50 ml THF and combined with 100 mg palladium hydroxide. The reaction mixture is stirred for 16 h at ambient temperature and 4 bar hydrogen pressure. Then the catalyst is filtered off and the solvent is eliminated in vacuo.
Name
2-(4-benzyloxycarbonyl-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]2[N:23]=[C:22]([Cl:24])[C:21]([C:25]([F:28])([F:27])[F:26])=[CH:20][N:19]=2)=[C:13]([O:29][CH3:30])[CH:12]=1)=[O:10])C1C=CC=CC=1.[H][H]>C1COCC1.[OH-].[Pd+2].[OH-]>[C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH:17][C:18]2[N:23]=[C:22]([Cl:24])[C:21]([C:25]([F:28])([F:27])[F:26])=[CH:20][N:19]=2)=[C:13]([O:29][CH3:30])[CH:12]=1)([OH:10])=[O:8] |f:3.4.5|

Inputs

Step One
Name
2-(4-benzyloxycarbonyl-2-methoxy-phenylamino)-4-chloro-5-trifluoromethyl-pyrimidine
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)Cl)C(F)(F)F)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for 16 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then the catalyst is filtered off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(=O)(O)C1=CC(=C(C=C1)NC1=NC=C(C(=N1)Cl)C(F)(F)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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